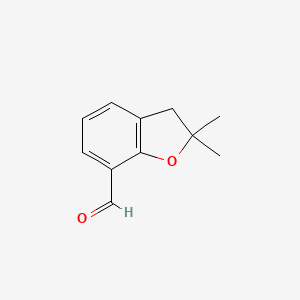

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde

説明

特性

IUPAC Name |

2,2-dimethyl-3H-1-benzofuran-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-11(2)6-8-4-3-5-9(7-12)10(8)13-11/h3-5,7H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGKYVFOYQUSRQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383693 | |

| Record name | 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38002-88-9 | |

| Record name | 2,3-Dihydro-2,2-dimethyl-7-benzofurancarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38002-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Preparation from Isobutenylpyrocatechol and Methallylpyrocatechol (Patent US4297284A)

An alternative method involves starting from isobutenylpyrocatechol or methallylpyrocatechol:

- These compounds undergo catalytic cyclization to form 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran.

- Thermal isomerization of ortho-methallyloxyphenol at 150–250 °C is used to prepare methallylpyrocatechol.

- Catalytic processes improve yield and selectivity for the benzofuran derivative.

This method is particularly useful for producing the hydroxybenzofuran intermediate, which can be further functionalized to the carbaldehyde.

| Step No. | Starting Material / Intermediate | Reaction Type | Reagents / Conditions | Product | Yield / Notes |

|---|---|---|---|---|---|

| 1 | 2-Hydroxyacetophenone | Etherification | Methallyl halide, aqueous alkali, reflux | 2-acetylphenyl methallyl ether | High yield |

| 2 | 2-acetylphenyl methallyl ether | Rearrangement & Cyclization | Acid catalyst (FeCl3, MgCl2), 150–250 °C | 2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran | High yield, catalyst dependent |

| 3 | 2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran | Oxidation | Peracetic acid or H2O2, chloroform, room temp | 2,3-dihydro-2,2-dimethyl-7-acetoxybenzofuran | ~87% conversion |

| 4 | 2,3-dihydro-2,2-dimethyl-7-acetoxybenzofuran | Hydrolysis | NaOH, ethanol, reflux | 2,3-dihydro-2,2-dimethyl-7-benzofuranol | ~90% purity after distillation |

- NMR spectroscopy confirms the structure and purity of intermediates and final products.

- Fractional distillation under reduced pressure is effective for purification.

- Gas chromatography is used to monitor conversion during oxidation.

- Elemental analysis matches calculated values for carbon and hydrogen content, confirming compound identity.

The preparation of 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde involves a well-defined multi-step synthetic route starting from 2-hydroxyacetophenone and methallyl halides, proceeding through etherification, rearrangement/cyclization, oxidation, and hydrolysis steps. The use of acid catalysts and controlled oxidation conditions are critical for high yields and purity. Alternative routes from pyrocatechol derivatives also exist but are less economical. The described methods are supported by detailed patent literature and provide a robust framework for laboratory or industrial synthesis of this compound.

科学的研究の応用

Medicinal Chemistry

The compound has shown promise in the development of new pharmaceutical agents due to its biological activity:

- Antimicrobial Activity : Research indicates that 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde exhibits significant antimicrobial properties against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 15.0 |

| Bacillus subtilis | 10.0 |

These findings suggest its potential as a lead compound for developing new antimicrobial agents.

- Anticancer Properties : In vitro studies have demonstrated the compound's selective cytotoxicity towards cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). It has been noted for its ability to inhibit cancer cell growth while sparing normal cells, indicating a targeted therapeutic approach.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis:

- Synthesis of Derivatives : It is utilized in synthesizing various derivatives that can exhibit enhanced biological activities or serve as precursors for other chemical compounds.

Material Science

The compound is also explored in material science applications:

- Functional Materials : Its unique chemical properties allow it to be used in the development of functional materials such as polymers and dyes. The benzofuran structure contributes to the stability and reactivity required for these applications .

Case Studies

Several case studies highlight the efficacy of this compound in different research contexts:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of the compound against a panel of bacterial strains. The results indicated that it could effectively inhibit bacterial growth at low concentrations, supporting its potential use in developing new antibiotics.

Case Study 2: Anticancer Activity

In another investigation focusing on cancer treatment, researchers tested the compound's effects on various cancer cell lines. The results showed a marked reduction in cell viability among treated cells compared to controls, suggesting that it could be further developed into an anticancer drug .

作用機序

The mechanism of action of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde largely depends on its functional groups and the specific reactions it undergoes. The aldehyde group can participate in nucleophilic addition reactions, while the benzofuran ring can engage in electrophilic aromatic substitution. These interactions are crucial in its role as an intermediate in organic synthesis and its potential biological activities .

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Substituent-Driven Reactivity and Stability

The unique properties of 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde arise from its aldehyde and dimethyl substituents. Below is a comparison with key analogs:

Table 1: Structural and Functional Group Comparisons

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-amine | NH₂ at C7 | 163.22 | Enhanced nucleophilicity; used in medicinal chemistry |

| 5-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carbonyl chloride | Cl and COCl at C5 and C7 | 243.09 | High electrophilicity; potential for peptide coupling |

| 4,5,6-Trimethyl-2,3-dihydrobenzofuran-7-carbaldehyde | CH₃ at C4, C5, C6; CHO at C7 | 192.24 | Increased steric hindrance; altered solubility |

| 3-Chlorobenzofuran-7-carbaldehyde | Cl at C3; CHO at C7 | 180.61 | Positional chlorine affects electronic properties and biological activity |

Key Observations :

- Aldehyde vs. Amine : The aldehyde group in the target compound enables Schiff base formation, unlike the amine in its analog, which participates in hydrogen bonding .

- Halogen Effects : Chlorine at C5 (as in 5-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carbonyl chloride) increases electrophilicity, making it more reactive than the aldehyde derivative in nucleophilic acyl substitutions .

- Steric Modifications : Trimethyl substitution in 4,5,6-Trimethyl-2,3-dihydrobenzofuran-7-carbaldehyde reduces solubility in polar solvents compared to the target compound .

Key Findings :

- The target compound’s aldehyde group may confer redox-modulating activity, distinguishing it from halogenated or amine-containing analogs.

- Brominated derivatives (e.g., 7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran) exhibit insecticidal properties due to enhanced lipophilicity .

生物活性

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde is a compound that has garnered attention in the fields of medicinal chemistry and organic synthesis due to its unique structural characteristics and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₂O₂, with a molecular weight of approximately 176.215 g/mol. The compound features a benzofuran ring system with a carbaldehyde functional group at the 7-position, contributing to its reactivity and potential applications in various fields including organic synthesis and medicinal chemistry.

Antimicrobial Activity

Research indicates that compounds within the benzofuran class, including this compound, exhibit significant antimicrobial properties. A study highlighted the compound's activity against various bacterial strains, demonstrating minimum inhibitory concentration (MIC) values that suggest effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 15.0 |

| Bacillus subtilis | 10.0 |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

Anticancer Properties

In vivo studies have shown that derivatives of benzofuran compounds can selectively inhibit cancer cell growth. Specifically, this compound has been tested for its effects on various cancer cell lines. For example:

- Cell Lines Tested : A549 (lung cancer), MDA-MB-231 (breast cancer)

- Results : The compound demonstrated selective cytotoxicity towards rapidly dividing cancer cells while sparing normal fibroblast cells.

This selectivity indicates a potential mechanism for targeting cancer cells without affecting healthy tissues .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and survival pathways.

- Receptor Modulation : It has been suggested that the benzofuran moiety can interact with cannabinoid receptors (CB₂), which are implicated in pain modulation and inflammation .

- Reactive Oxygen Species (ROS) Production : Some studies suggest that the compound may induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

Several case studies have evaluated the biological activity of related benzofuran compounds:

- Study on Neuropathic Pain :

- Antibacterial Efficacy :

Q & A

Q. What are the established synthetic routes for 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde, and what are the critical reaction parameters?

The compound is typically synthesized via functionalization of 2,3-dihydro-7-hydroxy-2,2-dimethylbenzofuran. A common method involves reacting this precursor with ethylcarbamoyl chloride at 283 K, yielding the target aldehyde derivative with an 85% efficiency after crystallization from ethanolic solutions . Key parameters include:

- Temperature control (<283 K) to minimize side reactions.

- Use of triethylamine as a base to neutralize HCl byproducts.

- Solvent selection (e.g., THF or ethanol) to optimize crystallization.

Q. What spectroscopic and chromatographic methods are recommended for structural validation?

- Nuclear Magnetic Resonance (NMR): and NMR are critical for confirming the aldehyde proton (δ ~9.8–10.2 ppm) and dihydrobenzofuran backbone.

- Infrared (IR) Spectroscopy: A strong carbonyl stretch (~1700 cm) confirms the aldehyde group.

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>95%) and identifies synthetic byproducts .

Q. How is X-ray crystallography applied to resolve the compound’s molecular conformation?

Single-crystal X-ray diffraction is the gold standard. The compound crystallizes in the orthorhombic space group , with two independent molecules per asymmetric unit. Key structural features include:

Q. What challenges arise in refining crystallographic data for derivatives of this compound?

Refinement using SHELXL requires careful handling of:

- Disorder in methyl groups: Dynamic disorder in the 2,2-dimethyl moiety may necessitate split-atom models.

- Hydrogen bonding ambiguity: Weak C–H⋯O interactions (<3.2 Å) must be validated via difference Fourier maps.

- Merging Friedel pairs: In non-centrosymmetric space groups, merging Friedel pairs is essential to avoid overfitting .

Q. How can structure-activity relationship (SAR) studies be designed for insecticidal derivatives like Carbofuran analogs?

- Core modifications: Introduce substituents (e.g., trifluoromethyl, halogens) at the benzofuran 7-position to modulate binding to acetylcholinesterase.

- Carbamate group variation: Replace the N-methyl group with ethyl or aryl groups to assess steric/electronic effects on bioactivity.

- In vitro assays: Use enzyme inhibition assays (e.g., IC against Aphis gossypii) paired with computational docking (e.g., AutoDock Vina) to correlate structure with toxicity .

Q. What computational methods are suitable for modeling the compound’s reactivity in nucleophilic additions?

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack (e.g., aldehyde carbonyl).

- Molecular Dynamics (MD): Simulate solvent effects (e.g., ethanol vs. DMF) on reaction pathways.

- Transition State Analysis: Identify energy barriers for aldol condensations using Gaussian09 at the B3LYP/6-31G(d) level .

Q. How should researchers address contradictions in toxicity data across studies?

- Dose-response validation: Replicate assays (e.g., LD in mice) under standardized OECD guidelines.

- Metabolite profiling: Use LC-MS/MS to identify detoxification products (e.g., 3-hydroxy derivatives) that may explain variability .

- Species-specific factors: Compare toxicity in invertebrate (e.g., Daphnia magna) vs. mammalian models to assess ecological vs. acute risks .

Q. What safety protocols are critical for handling this compound in synthetic workflows?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。